4-Fluorobenzaldehyde
Overview
Description
4-Fluorobenzaldehyde is an organic compound with the molecular formula C7H5FO. It is one of the three isomers of fluorinated benzaldehyde, where the fluorine atom is positioned at the para (4) position relative to the aldehyde group. This compound is a colorless liquid with a boiling point of approximately 181°C and a melting point of -10°C . It is widely used as a synthetic intermediate in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
4-Fluorobenzaldehyde is primarily used as a synthetic intermediate in various chemical reactions . It is involved in the formation of a variety of Schiff base compounds through a condensation reaction . These Schiff base compounds can have various targets depending on their structure and functional groups.
Mode of Action
The compound interacts with its targets through a series of chemical reactions. A key reaction involving this compound is the Knoevenagel condensation followed by aromatic nucleophilic substitution . In this reaction, this compound reacts with β-ketonitriles and secondary cyclic amines . The reaction mechanism involves the formation of a β-hydroxy ketone, which readily undergoes dehydration to produce an intermediate .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of new compounds. For instance, it is used in the three-component condensation of β-ketonitriles, this compound, and secondary cyclic amines . This reaction leads to the formation of α-arylidene-β-ketonitriles, which are important α,β-unsaturated compounds . These compounds have been recognized for their biological and pharmaceutical activities .
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reactions it is involved in and the resulting compounds. For example, in the synthesis of Schiff base compounds, the resulting compounds have been found to possess antimicrobial properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemical entities. For instance, the compound’s boiling point is 181°C , indicating that it is stable under normal environmental conditions but can be volatilized at high temperatures. Its reactivity may also be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its reactivity.
Biochemical Analysis
Biochemical Properties
4-Fluorobenzaldehyde plays a significant role in biochemical reactions. It is known to have inhibitory activity against mushroom tyrosinase . Due to the aldehyde group, this compound can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is treated with a fluorinating agent such as potassium fluoride in the presence of a catalyst . This reaction typically occurs under mild conditions and yields high purity this compound.
Industrial Production Methods: Industrial production of this compound often employs the same halogen-exchange method due to its efficiency and cost-effectiveness. Additionally, other methods such as direct chemical oxidation and electrochemical oxidation have been reported . These methods are optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-fluorobenzoic acid.
Reduction: Reduction of this compound yields 4-fluorobenzyl alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Major Products:
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluorobenzyl alcohol.
Substitution: Various substituted benzaldehydes, depending on the nucleophile used.
Scientific Research Applications
4-Fluorobenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Chlorobenzaldehyde
- 4-Methoxybenzaldehyde
Comparison: 4-Fluorobenzaldehyde is unique due to the position of the fluorine atom, which influences its reactivity and physical properties. Compared to 2-fluorobenzaldehyde and 3-fluorobenzaldehyde, the para position of the fluorine in this compound results in different steric and electronic effects, affecting its behavior in chemical reactions . Additionally, the presence of the fluorine atom makes it more reactive in nucleophilic substitution reactions compared to 4-chlorobenzaldehyde and 4-methoxybenzaldehyde .
Properties
IUPAC Name |
4-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO/c8-7-3-1-6(5-9)2-4-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQXIWFBQSVDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0038756 | |
Record name | 4-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459-57-4 | |
Record name | 4-Fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Fluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0038756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.631 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-FLUOROBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8681893GA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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